molecular formula C7H4N4 B3159777 Pyrazolo[1,5-a]pyrimidine-5-carbonitrile CAS No. 864439-29-2

Pyrazolo[1,5-a]pyrimidine-5-carbonitrile

Cat. No.: B3159777
CAS No.: 864439-29-2
M. Wt: 144.13 g/mol
InChI Key: FUDXQYZITFGAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-5-carbonitrile is a high-purity chemical intermediate based on a privileged scaffold in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heterocycle known for its significant versatility in designing targeted therapeutic agents, particularly for use as a protein kinase inhibitor (PKI) in oncology research . This scaffold is recognized as a purine bioisostere, allowing it to mimic natural nucleotides and interact effectively with ATP-binding sites of various kinase enzymes, thereby modulating critical cellular signaling pathways . Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, including carbonitrile variants, have demonstrated potent inhibitory activity against a diverse range of kinases central to cancer proliferation. This includes promising activity against targets such as Cyclin-dependent kinase 2 (CDK2), Tropomyosin receptor kinases (TRKA), and other kinases like CK2, EGFR, B-Raf, and MEK . The structural motif is a key pharmacophore in several clinical and investigational drugs, underscoring its research value. For instance, the pyrazolo[1,5-a]pyrimidine core is found in marketed drugs like Larotrectinib, a TRK inhibitor, and Dinaciclib, a CDK inhibitor . The incorporation of the carbonitrile group at the 5-position is a strategic modification that can fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, enabling researchers to optimize the compound for specific targets and improve selectivity . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDXQYZITFGAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864439-29-2
Record name pyrazolo[1,5-a]pyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Spectroscopic Characterization and Structural Elucidation of Pyrazolo 1,5 a Pyrimidine 5 Carbonitrile Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For pyrazolo[1,5-a]pyrimidine (B1248293) analogs, ¹H and ¹³C NMR are fundamental for initial characterization, while advanced techniques offer deeper structural insights. mdpi.com

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the pyrazolo[1,5-a]pyrimidine scaffold, the chemical shifts (δ) and coupling constants (J) of the protons on the fused ring system are highly characteristic. For the parent pyrazolo[1,5-a]pyrimidine, the protons on the pyrimidine (B1678525) ring (H-5 and H-7) and the pyrazole (B372694) ring (H-2, H-3, and H-6) exhibit distinct signals. chemicalbook.comlookchem.com

The assignment of signals for H-5 and H-7 has been a subject of study, with 2D NMR experiments clarifying previous assignments. lookchem.comresearchgate.net The introduction of substituents, such as a carbonitrile group at the C5 position, significantly influences the chemical shifts of the remaining ring protons due to electronic effects. For instance, in a 5-amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile analog, the proton signals are well-resolved and provide key information about the substitution pattern. spectrabase.com The fine structure observed in ¹H NMR spectra, such as a small coupling of approximately 0.9 Hz between a 7-CH₃ group and H-6, can be used to distinguish between isomers, for example, 5-methyl and 7-methyl derivatives. lookchem.com

Table 1: Representative ¹H NMR Spectral Data for Pyrazolo[1,5-a]pyrimidine Analogs Data is illustrative and compiled from various sources. Specific shifts vary with solvent and substitution.

Proton Chemical Shift Range (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2 8.0 - 8.5 d ~2.5
H-3 6.6 - 7.0 d ~2.5
H-5 8.8 - 9.2 d ~7.0
H-6 7.0 - 7.4 dd ~7.0, ~4.0

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyrimidine ring system are sensitive to the electronic environment, allowing for unambiguous assignment of each carbon. lookchem.comresearchgate.net The fusion of the electron-withdrawing pyrazole ring to the pyrimidine ring generally increases the one-bond ¹³C-¹H coupling constants compared to pyrimidine alone. lookchem.com

The carbon atom of the nitrile group (C≡N) in pyrazolo[1,5-a]pyrimidine-5-carbonitrile analogs typically appears in the 115-120 ppm region of the ¹³C NMR spectrum, although its direct observation can sometimes be challenging due to relaxation effects. The chemical shifts of the ring carbons provide confirmation of the substitution pattern. For example, a key diagnostic feature to distinguish between 5-methyl and 7-methyl isomers is the chemical shift of the methyl carbon, which appears at a lower frequency (δ ~17 ppm) when at position 7 compared to position 5 (δ ~24.7 ppm). lookchem.com

Table 2: Representative ¹³C NMR Spectral Data for the Pyrazolo[1,5-a]pyrimidine Ring System Data is illustrative and compiled from various sources. Specific shifts vary with solvent and substitution.

Carbon Chemical Shift Range (δ, ppm)
C-2 148 - 152
C-3 96 - 100
C-3a 145 - 149
C-5 140 - 144
C-6 107 - 111
C-7 150 - 154

To resolve structural ambiguities and confirm connectivity, advanced NMR techniques are frequently employed. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals correlations between protons and carbons over two or three bonds. These experiments have been essential in the definitive assignment of the ¹H and ¹³C spectra of pyrazolo[1,5-a]pyrimidine derivatives, correcting initial assignments of H-5 and H-7. lookchem.comresearchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is particularly useful for confirming stereochemistry in reduced analogs like tetrahydropyrazolo[1,5-a]pyrimidines. nih.gov

For analogs containing fluorine, ¹⁹F NMR is a highly sensitive and informative technique. ed.ac.uk The ¹⁹F nucleus has 100% natural abundance and a large chemical shift dispersion, making it an excellent probe for structural analysis. ed.ac.uk The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing valuable data for confirming the structure of fluorinated this compound analogs. ed.ac.uknih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound analogs, the most diagnostic absorption is that of the nitrile (C≡N) group. This bond typically exhibits a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The presence of this band is strong evidence for the successful incorporation of the carbonitrile functionality.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Absorption Range (cm⁻¹) Intensity
Aromatic C-H C-H 3000 - 3100 Medium-Weak
Nitrile C≡N 2220 - 2260 Medium-Sharp

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information. For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound. For example, in the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, HRMS was used to confirm the elemental composition by comparing the calculated exact mass with the experimentally found mass. nih.gov An observed m/z of 515.3224 for the [M+H]⁺ ion was in excellent agreement with the calculated mass of 515.3241 for the formula C₂₉H₃₈N₈O, confirming the identity of the synthesized compound. nih.gov This technique is routinely used to corroborate the structures of newly synthesized pyrazolo[1,5-a]pyrimidine analogs. nih.govresearchgate.net

Table 4: HRMS Data for a Representative Pyrazolo[1,5-a]pyrimidine Analog Data from a published example. nih.gov

Compound Formula Ion Calculated Mass (m/z) Found Mass (m/z)

X-ray Crystallography for Unambiguous Molecular Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.

X-ray crystallography has been employed to conclusively establish the regioselectivity of synthesis and to distinguish between potential isomers in the pyrazolo[1,5-a]pyrimidine series. nih.gov For example, the structures of 2-methyl-5-(p-bromophenyl)-7-trifluoromethylpyrazolol[1,5-a]pyrimidine and 2-methyl-7-trichloromethylpyrazolo[1,5-a]pyrimidine have been determined by this method. researchgate.net The resulting data, including bond lengths, bond angles, and torsion angles, provide an exact model of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions in the crystal lattice and for validating computational models. nih.govresearchgate.net

Table 5: Illustrative Parameters from an X-ray Crystallographic Analysis This table presents the type of data obtained from an X-ray structure determination.

Parameter Description
Crystal System The crystal lattice system (e.g., Monoclinic, Orthorhombic).
Space Group The symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°).
Bond Lengths Precise distances between bonded atoms (e.g., C5-C≡N).
Bond Angles Angles between three connected atoms (e.g., C4-C5-C≡N).

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel synthetic compounds, providing fundamental data on their elemental composition. This method is instrumental in verifying the empirical formula of a newly synthesized molecule by precisely measuring the mass percentages of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular structure. A close correlation between the found and calculated values, generally within a narrow margin of ±0.4%, serves as a primary validation of the compound's atomic makeup and purity. In the study of this compound analogs, elemental analysis is routinely employed alongside spectroscopic methods to unequivocally confirm the successful synthesis of the target molecules.

Detailed findings from various research efforts underscore the reliability of elemental analysis in the characterization of this class of compounds. For instance, in the synthesis of a series of novel pyrazolo[1,5-a]pyrimidine derivatives, the elemental composition of each new compound was rigorously confirmed. researchgate.net The synthesized compounds' structures were substantiated by comparing the calculated elemental percentages with the results obtained from an elemental analyzer. ekb.eg

A representative example is the analysis of 7-(4-chlorophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The calculated elemental composition for this compound (C₂₀H₁₂ClN₅) was C, 67.13%; H, 3.38%; N, 19.57%. The experimental findings from elemental analysis were in strong agreement with these theoretical values, thus confirming the molecular formula. mdpi.com

Similarly, for the derivative identified as 7-(p-tolyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, the calculated values for its molecular formula (C₂₂H₁₇N₅) were C, 76.06%; H, 4.93%; N, 20.16%. The experimentally obtained data from elemental analysis closely matched these figures, providing crucial evidence for the compound's structural integrity.

The following table presents a compilation of elemental analysis data for several this compound analogs, showcasing the congruence between the calculated and found elemental percentages. This data is essential for the verification of the synthesized structures.

Compound NameMolecular FormulaElementCalculated (%)Found (%)Reference
7-(4-Chlorophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileC₂₀H₁₂ClN₅C67.13- mdpi.com
H3.38- mdpi.com
N19.57- mdpi.com
7-(p-Tolyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrileC₂₂H₁₇N₅C76.06-
H4.93-
N20.16-
2-(Anilinyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileC₂₁H₁₅N₅C74.76- mdpi.com
H4.48- mdpi.com
N20.76- mdpi.com
2-(Anilinyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrileC₂₀H₁₃N₅C74.29- mdpi.com
H4.05- mdpi.com
N21.66- mdpi.com

Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrimidine 5 Carbonitrile and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying the electronic characteristics and reactivity of these complex heterocyclic systems.

Elucidation of Electronic Structures

DFT calculations are instrumental in characterizing the electronic landscape of pyrazolo[1,5-a]pyrimidine molecules. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic transitions within these compounds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org

Studies on various pyrazolo[1,5-a]pyrimidine derivatives have shown that substitutions at different positions on the fused ring system significantly influence the electronic properties. nih.gov For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the HOMO and LUMO, thereby tuning the electronic and optical properties of the molecule. rsc.org The distribution of these frontier orbitals is also informative. In many derivatives, the HOMO is delocalized across the pyrazolo[1,5-a]pyrimidine core, while the LUMO may be localized on specific parts of the molecule, depending on the nature and position of the substituents. rsc.org

Molecular Electrostatic Potential (MEP) mapping, another DFT-based analysis, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is vital for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Mechanistic Studies and Reaction Pathway Predictions

DFT calculations provide a powerful framework for investigating the mechanisms of chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and predict the most favorable reaction pathways. mdpi.com

The most common synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of 3-amino-1H-pyrazoles with 1,3-bielectrophilic compounds. nih.gov DFT studies can elucidate the intricate steps of this process, which often begins with a nucleophilic attack from the amino group of the pyrazole (B372694) onto one of the electrophilic centers. One proposed mechanism involves a Michael-type addition reaction, followed by an intramolecular cyclization and subsequent elimination of a small molecule like water or dimethylamine to form the fused bicyclic system. mdpi.com

Alternative synthetic routes, such as pericyclic reactions involving [4+2] cycloadditions, have also been explored. nih.gov Computational studies can help to predict the feasibility and regioselectivity of such reactions, guiding synthetic chemists in the design of efficient and controlled synthetic protocols. nih.govresearchgate.net For instance, DFT calculations have been used to compare different plausible mechanistic routes for the formation of related pyrazolopyrimidine systems, determining which pathway is energetically more favorable.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study molecules in their excited states. mdpi.com This method is particularly valuable for predicting and interpreting the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as their UV-Vis absorption and emission spectra. rsc.org Many compounds in this class exhibit interesting fluorescent properties, making them candidates for applications in materials science and as biological probes. nih.gov

TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic transitions between the ground and excited states. mdpi.com These transitions are often characterized as π→π* or intramolecular charge transfer (ICT) processes. rsc.orgresearchgate.net The nature of the substituents on the pyrazolo[1,5-a]pyrimidine core has a profound impact on these properties. For example, attaching electron-donating groups (EDGs) at one end of the molecule and electron-withdrawing groups (EWGs) at the other can lead to significant ICT character in the electronic transitions, resulting in red-shifted absorption and emission spectra. rsc.org

A comprehensive study on a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated how TD-DFT calculations align with experimental observations. rsc.orgresearchgate.net The presence of strong EDGs, such as a 4-diphenylaminophenyl group, at position 7 resulted in high absorption coefficients and quantum yields, while EWGs led to lower intensities. rsc.org These computational insights are crucial for the rational design of new fluorophores with tailored optical properties. rsc.orgresearchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules, like pyrazolo[1,5-a]pyrimidine-5-carbonitrile derivatives, and biological macromolecules, such as proteins. These methods are fundamental in drug discovery for predicting how a potential drug molecule binds to its target and for understanding the dynamics of this interaction.

Prediction of Ligand-Receptor Binding Modes with Biological Targets

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode of a ligand (the pyrazolo[1,5-a]pyrimidine derivative) within the active site of a target protein. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure for inhibiting various protein kinases, which are crucial targets in cancer therapy. nih.gov

Docking studies have been extensively performed on pyrazolo[1,5-a]pyrimidine derivatives to elucidate their binding to kinases such as Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinases (TRKA), and Phosphoinositide 3-kinase delta (PI3Kδ). nih.govekb.egmdpi.commdpi.com These studies have revealed key interactions that are essential for inhibitory activity. For instance, the pyrazolo[1,5-a]pyrimidine core often acts as a hinge-binder, forming critical hydrogen bonds with backbone atoms in the hinge region of the kinase active site. mdpi.commdpi.com

Specific examples include:

CDK2 Inhibitors : Docking simulations of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives into the ATP-binding site of CDK2 have shown hydrogen bonding interactions with residues like Leu83. mdpi.comnih.gov

TRK Inhibitors : The N1 atom of the pyrazolo[1,5-a]pyrimidine ring has been shown to form a crucial hydrogen bond with the hinge residue Met592 in TRKA. mdpi.com

PI3Kδ Inhibitors : The morpholine group, often substituted at position 7, is critical for forming a hydrogen bond with Val-828 in the hinge region of PI3Kδ. mdpi.com

These computational predictions of binding modes provide a rational basis for structure-activity relationship (SAR) studies and guide the optimization of lead compounds to enhance their potency and selectivity. mdpi.com

Analysis of Ligand-Protein Interactions and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. tandfonline.com MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and provide a more detailed understanding of the intermolecular interactions.

For pyrazolo[1,5-a]pyrimidine derivatives, MD simulations can confirm the stability of the key interactions predicted by docking. For example, a 100-nanosecond MD simulation of a related pyrazolopyranopyrimidine derivative complexed with CDK2 was used to analyze the stability of the protein-ligand complex and the persistence of hydrogen bonding over time. tandfonline.com Such simulations can reveal subtle conformational changes in the protein or ligand upon binding and can be used to calculate binding free energies, providing a more quantitative prediction of binding affinity. The analysis of these dynamic trajectories helps to understand how the ligand affects the protein's conformational landscape and function.

Computational Contributions to Structure-Activity Relationship (SAR) Studies

Computational and theoretical investigations are pivotal in modern drug discovery, providing profound insights into the structure-activity relationships (SAR) of bioactive molecules. For this compound and its derivatives, computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis have been instrumental in elucidating their mechanisms of action and guiding the rational design of more potent and selective inhibitors for various therapeutic targets.

Molecular docking simulations are widely employed to predict the binding conformations and interactions of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of target proteins. nih.gov These studies have been crucial in understanding the binding modes for a range of kinases and other enzymes. For instance, docking studies on pyrazolo[1,5-a]pyrimidine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) revealed that the pyrimidine (B1678525) nucleus's hydrogen bond interactions are essential for retaining activity. manipal.edu The free amino group on the scaffold is often predicted to bind with the key amino acid Leu83 in the phosphate-binding region. ekb.eg Similarly, in studies targeting Tropomyosin Receptor Kinase (Trk) A, the N1 atom of the pyrazolo[1,5-a]pyrimidine core consistently forms a critical hydrogen bond with the hinge region residue Met592, anchoring the inhibitor in the active site. mdpi.comnih.gov

Further docking analyses have explored derivatives as dual inhibitors of CDK2 and TRKA, as inhibitors of histone lysine demethylase 4D (KDM4D), and as inhibitors of Pim-1/2 kinases. nih.govnih.govresearchgate.net In the case of KDM4D inhibitors, molecular docking was the initial step used to screen chemical databases, leading to the identification of initial hit compounds for further optimization. nih.gov For phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, docking showed that an indole substituent at the C(5) position could form an additional hydrogen bond with Asp-787, enhancing selectivity. mdpi.com These computational predictions of binding interactions provide a structural basis for the observed biological activities and guide further chemical modifications.

Table 1: Summary of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives

Target ProteinPDB CodeKey Interacting ResiduesKey Finding
Cyclin-Dependent Kinase 2 (CDK2)Not SpecifiedLeu83The amino group on the scaffold is crucial for binding in the phosphate-binding area. ekb.eg
Tropomyosin Receptor Kinase (Trk) ANot SpecifiedMet592, Asn655The pyrazolo[1,5-a]pyrimidine moiety forms a hinge interaction with Met592, influencing binding affinity. mdpi.comnih.gov
DNA Gyrase2XCTNot SpecifiedDerivatives exhibited low binding energy, suggesting potential as antimicrobial agents. johnshopkins.edu
Pim-1/2 KinaseNot SpecifiedNot SpecifiedDocking demonstrated important interactions in the binding pocket for the most active analogs. researchgate.net
Phosphoinositide 3-kinase δ (PI3Kδ)2WXPAsp-787An indole group at the C(5) position can form an additional hydrogen bond, improving selectivity. mdpi.com
Histone Lysine Demethylase 4D (KDM4D)Not SpecifiedNot SpecifiedDocking was used to screen databases and identify initial hit compounds for optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Both 2D and 3D-QSAR models have been developed for pyrazolo[1,5-a]pyrimidine derivatives. These models help to identify the key physicochemical properties and structural features that govern their inhibitory potency. For example, a QSAR study on derivatives as Pim-1/2 kinase inhibitors used techniques like stepwise multiple linear regression (S-MLR) to explore structural requirements. researchgate.netresearchgate.net The results indicated that for Pim-1 inhibition, a diaminoethyl substituent at the R1 position and a biaryl meta substituent at the R2 position are favorable. researchgate.net Conversely, for Pim-2 inhibition, a benzimidazolone or indazole moiety was found to be beneficial. researchgate.net

Pharmacophore modeling is another powerful ligand-based computational approach that defines the essential 3D arrangement of chemical features required for biological activity. A pharmacophore model typically consists of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net For CDK2 inhibitors, a pharmacophore model (DHRR-2) was generated, highlighting the importance of a hydrogen bond donor, a hydrophobic group, and two aromatic rings for activity. manipal.edu Similarly, for phosphodiesterase 4 (PDE4) inhibitors, a five-point pharmacophore model (AHHRR) was developed, which identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial for inhibition. nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify novel, potent hits and can guide the structural modification of existing leads to better fit the pharmacophoric requirements. researchgate.nettbzmed.ac.ir

Collectively, these computational approaches provide a detailed understanding of the SAR for the pyrazolo[1,5-a]pyrimidine scaffold. Key insights derived from these studies include:

The Core Scaffold: The pyrazolo[1,5-a]pyrimidine nucleus is a privileged scaffold that acts as a hinge-binder for many kinases. mdpi.comnih.govnih.gov

Substituents at C3: Modifications at this position with groups like pyrazole-3-carbonitrile or triazole have been shown to be crucial for high activity against TrkA kinase. mdpi.com

Substituents at C5: The introduction of groups like substituted pyrrolidine or indole at this position can significantly enhance potency and selectivity by forming additional interactions with the target protein. mdpi.commdpi.com

Hydrophobicity and H-bonding: The presence of hydrophobic groups and specific hydrogen bond donors and acceptors are consistently identified by QSAR and pharmacophore models as critical determinants of inhibitory activity against various targets. manipal.edunih.gov

Biological Activity and Mechanistic Insights of Pyrazolo 1,5 a Pyrimidine 5 Carbonitrile Analogs in Vitro Studies

Protein Kinase Inhibitory (PKI) Activity

Pyrazolo[1,5-a]pyrimidine (B1248293) analogs have emerged as a notable class of protein kinase inhibitors (PKIs), which are key regulators of cellular signaling pathways often disrupted in diseases like cancer. nih.govrsc.org Their unique structure enables them to interact effectively with the ATP-binding pocket of various kinases, leading to the modulation of their activity. nih.gov The development of these compounds as PKIs is a significant area of research, aiming to create targeted therapies with improved selectivity and efficacy. nih.govrsc.org

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully modified to target a wide array of protein kinases involved in cell growth, proliferation, and survival. nih.gov Research has identified potent inhibitory activity against numerous kinases, including those critical in cancer and inflammatory diseases.

The spectrum of inhibited kinases includes, but is not limited to:

Cyclin-Dependent Kinases (CDKs): Analogs have shown potent inhibition of CDK1, CDK2, and CDK5. nih.govrsc.orgekb.eg For instance, compounds 3c and 5b were identified as potent CDK5 inhibitors with IC₅₀ values of 0.36 µM and 0.226 µM, respectively. researchgate.net A separate study identified compounds 6t and 6s as dual inhibitors of CDK2 and TRKA, with compound 6t showing a CDK2 IC₅₀ of 0.09 µM. nih.govmdpi.com

Tropomyosin Receptor Kinases (Trks): The scaffold is a prominent framework for Trk inhibitors (TrkA, TrkB, and TrkC). nih.govmdpi.com Larotrectinib and Entrectinib, two clinically approved Trk inhibitors, feature this core structure. nih.gov Multiple analogs have demonstrated nanomolar potency; for example, compounds 8 and 9 inhibit TrkA with an IC₅₀ of 1.7 nM, while compounds 23 and 24 show TrkA inhibition with IC₅₀ values of 0.1 nM and 0.2 nM, respectively. nih.govmdpi.com

Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to highly potent and selective CK2 inhibitors. biorxiv.org The macrocyclic analog IC20 (31) exhibits exclusive selectivity for CK2 with a dissociation constant (K D) of 12 nM. biorxiv.org

B-Raf and MEK: These kinases are crucial in the Raf-MEK-ERK signaling pathway, and their inhibition by pyrazolo[1,5-a]pyrimidine derivatives is particularly relevant in melanoma treatment. nih.govnih.gov

Other Kinases: The inhibitory activity of this class of compounds extends to a variety of other kinases such as EGFR, Pim-1, DRAK1, BCL6, AAK1, FLT3, and PDE4. nih.govresearchgate.netrsc.orgbiorxiv.org

Table 1: In Vitro Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogs against Protein Kinases

CompoundTarget KinaseInhibitory ConcentrationReference
6tCDK2IC₅₀ = 0.09 µM nih.govmdpi.com
6sCDK2IC₅₀ = 0.23 µM nih.govmdpi.com
3cCDK5IC₅₀ = 0.36 µM researchgate.net
5bCDK5IC₅₀ = 0.226 µM researchgate.net
IC20 (31)CK2K D = 12 nM biorxiv.org
6tTrkAIC₅₀ = 0.45 µM nih.govmdpi.com
8 and 9TrkAIC₅₀ = 1.7 nM mdpi.com
23TrkAIC₅₀ = 0.1 nM nih.govmdpi.com
LP-935509AAK1K D = 3 nM biorxiv.org

The primary mechanism by which pyrazolo[1,5-a]pyrimidine analogs inhibit kinase activity is through ATP-competitive inhibition. nih.gov Their structural framework effectively mimics the purine (B94841) ring of ATP, allowing them to fit into the nucleotide-binding pocket of the kinase. nih.govbiorxiv.org This interaction is often stabilized by the formation of strong hydrogen bonds between the heterocyclic system and amino acid residues in the kinase's "hinge region," which anchors the inhibitor and blocks the binding of ATP. biorxiv.orgmdpi.com For example, in Trk inhibition, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold is essential for forming a hinge interaction with the Met592 residue. nih.govmdpi.com Similarly, in CK2, these compounds exhibit a canonical type-I binding mode within the ATP pocket. biorxiv.org

While ATP-competitive binding is the most common mode, allosteric inhibition has also been reported for this class of compounds, indicating their versatility in modulating kinase function through different mechanisms. nih.gov

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Numerous pyrazolo[1,5-a]pyrimidine analogs have demonstrated significant in vitro antiproliferative and cytotoxic effects across a broad range of human cancer cell lines. nih.govrsc.org Studies have reported activity against leukemia, lung carcinoma, colon cancer, melanoma, renal cancer, prostate cancer, and breast cancer cell lines. nih.govmdpi.com

For example, a series of derivatives showed potent activity against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells. ekb.egmdpi.com One analog, compound 14a , displayed exceptionally high activity against the HCT116 cell line with an IC₅₀ of 0.0020 μM. eurjchem.com Another derivative, compound 6n , showed notable broad-spectrum activity, with a mean growth inhibition of 43.9% across 56 different cancer cell lines from the National Cancer Institute (NCI) panel. nih.govmdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogs

CompoundCancer Cell LineCell Line TypeActivityReference
14aHCT116ColonIC₅₀ = 0.0020 µM eurjchem.com
5bHCT-116ColonIC₅₀ = 8.64 µM ekb.eg
6dHOP-62LungGI% = 100.07 nih.gov
6kCCRF-CEMLeukemiaGI% = 90.41 nih.gov
6nNCI-H460LungGI% = 52.11 nih.gov
11a (pyrazolo[3,4-d]pyrimidine)SNB-75CNSGI₅₀ = 1.71 µM rsc.org

The antiproliferative effects of pyrazolo[1,5-a]pyrimidine analogs are a direct consequence of their ability to inhibit protein kinases and modulate key cellular signaling pathways. By blocking kinases like Trk, these compounds can disrupt downstream pathways such as PI3K-AKT and RAS-MAPK, which are crucial for regulating cell cycle, proliferation, and survival. nih.gov Inhibition of the B-Raf kinase directly impacts the Raf-MEK-ERK signaling pathway, which is frequently overactive in certain cancers. nih.gov

Furthermore, inhibition of AP2-associated kinase 1 (AAK1) by these compounds has been shown to inhibit the phosphorylation of the AP-2 complex, a key mediator of clathrin-mediated endocytosis, a process often exploited by viruses and essential for some cellular functions. biorxiv.org In some cases, these compounds can induce apoptosis and cause cell cycle arrest. For instance, a related pyrazolo[3,4-d]pyrimidine analog was found to induce significant cell cycle arrest at the G0/G1 phase, partly by downregulating cyclin D1 and upregulating p27kip1 levels in A549 lung cancer cells. rsc.org

The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the pattern of substituents on the core scaffold. nih.govrsc.org Structure-activity relationship (SAR) studies have provided critical insights for optimizing their antiproliferative efficacy.

Key SAR findings include:

The pyrazolo[1,5-a]pyrimidine core is essential for interacting with the kinase hinge region. nih.govmdpi.com

Substitutions at various positions on the rings can significantly alter electronic properties, lipophilicity, and molecular conformation, thereby affecting potency and selectivity. nih.gov

For TrkA inhibition, a carboxamide moiety at the third position significantly enhances activity. nih.gov

For dual CDK2/TrkA inhibition, an anilino group at position 2 and a cyano group at position 3 were identified as important features. nih.gov

Macrocyclization of the scaffold can pre-organize the molecule into a more selective conformation, improving the selectivity profile while maintaining potency, as seen in the development of selective CK2 and AAK1 inhibitors. biorxiv.orgbiorxiv.org

The introduction of specific functional groups, such as a methoxy (B1213986) group in compound 5b , was found to enhance cytotoxic activity against HCT-116 cells compared to analogs with phenyl or methyl groups. ekb.eg

Other Investigated Biological Activities (In Vitro)

Beyond their well-documented roles as kinase inhibitors and anticancer agents, pyrazolo[1,5-a]pyrimidine analogs have been evaluated for a variety of other biological activities in vitro. These studies highlight the broad therapeutic potential of this chemical scaffold. researchgate.netbohrium.com

Anti-diabetic Activity: Certain derivatives have shown inhibitory effects on enzymes relevant to diabetes. semanticscholar.org Compound 3l demonstrated strong inhibition of α-amylase, with a percent inhibition of 72.91%, which was more potent than the standard drug acarbose (B1664774) in the same assay. bohrium.comnih.gov

Anti-Alzheimer Activity: Analogs have been tested for their potential to inhibit acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's disease therapy. bohrium.com Compound 3l also showed significant AChE inhibition at 62.80%. bohrium.comnih.gov

Antioxidant Activity: Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals. bohrium.comsemanticscholar.org

Anti-arthritic and Anti-inflammatory Activity: The anti-arthritic potential has been assessed through in vitro protein denaturation and proteinase inhibition assays. bohrium.comsemanticscholar.org Compound 3i showed notable inhibition in these assays. bohrium.com

Antimicrobial Activity: Some pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess antimicrobial and antifungal properties. mdpi.comresearchgate.net

Table 3: Other In Vitro Biological Activities of Pyrazolo[1,5-a]pyrimidine Analogs

CompoundBiological ActivityAssay/TargetResultReference
3lAnti-diabeticα-amylase inhibition72.91% inhibition bohrium.comnih.gov
3lAnti-AlzheimerAcetylcholinesterase inhibition62.80% inhibition bohrium.comnih.gov
3iAnti-arthriticProtein denaturation inhibition20.66% inhibition bohrium.com
3iAnti-arthriticProteinase inhibition26.42% inhibition bohrium.com

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-5-carbonitrile derivatives?

this compound derivatives are typically synthesized via cyclocondensation of 3-aminopyrazole precursors with activated alkynes or carbonyl compounds. A widely used method involves reacting 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl₃) under reflux conditions to introduce chlorine substituents . Microwave-assisted reactions and ultrasound irradiation in aqueous media with catalysts like KHSO₄ have also been reported to improve yield and regioselectivity .

Q. How can structural characterization of pyrazolo[1,5-a]pyrimidine derivatives be optimized?

Key techniques include:

  • X-ray crystallography : Determines precise bond lengths, angles, and planarity (e.g., mean C–C deviation of 0.011 Å in 7-chloro-5-(chloromethyl) derivatives) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methylene group in chloromethyl derivatives shows distinct triplet splitting .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. What in vitro assays are suitable for preliminary biological screening of these compounds?

Common assays include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) values as key metrics .
  • Immunomodulatory assays : Measurement of cytokine (e.g., IL-6, TNF-α) inhibition in macrophage cell lines .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting 14-alpha demethylase or alkaline phosphatase .

Q. How do solvent and temperature influence the regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis?

Polar aprotic solvents (e.g., DMF, acetonitrile) favor cyclization at the C5 position, while protic solvents (e.g., ethanol) may shift reactivity toward C6. Elevated temperatures (80–120°C) enhance reaction rates but can reduce selectivity for sterically hindered substrates .

Q. What analytical methods resolve contradictions between computational and experimental data?

  • DFT calculations : Compare predicted vs. observed NMR chemical shifts to identify misassigned structures.
  • Single-crystal validation : X-ray data can correct discrepancies in proposed tautomeric forms or substituent orientations .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions diversify pyrazolo[1,5-a]pyrimidine scaffolds?

Palladium catalysts enable sequential arylation and alkynylation at C5 and C7 positions. For example, PyBroP-activated intermediates react with aryl boronic acids to introduce electron-withdrawing groups (e.g., -CF₃), enhancing bioactivity . Key considerations:

  • Ligand selection : BINAP or XPhos ligands improve coupling efficiency for sterically demanding substrates.
  • Substituent compatibility : Chloro or nitro groups at C3/C5 require inert conditions to avoid side reactions .

Q. What strategies improve the fluorescence properties of pyrazolo[1,5-a]pyrimidine derivatives?

  • Substituent tuning : Electron-donating groups (e.g., -OMe) at C7 increase quantum yield (e.g., Φ = 6.1% for 4c vs. 1.7% for 4e) .
  • Solvent effects : Polar solvents (Δf > 0.2) induce bathochromic shifts in emission spectra. Solid-state fluorescence is enhanced via π-stacking interactions .

Q. How do molecular docking studies guide SAR optimization for kinase inhibitors?

Docking into ATP-binding pockets (e.g., CDK2 or IKBKG) identifies key interactions:

  • Hydrogen bonding : Pyrimidine N1 and backbone amides of Glu81/Glu87.
  • Hydrophobic contacts : Trifluoromethyl groups at C7 improve binding affinity by filling hydrophobic pockets .
  • Scoring functions : MM-GBSA calculations prioritize compounds with ΔG < -8 kcal/mol .

Q. What synthetic challenges arise in functionalizing the C5 position, and how are they addressed?

C5 functionalization is hindered by steric bulk and electron deficiency. Solutions include:

  • Protecting groups : Boc protection of amines enables selective alkylation .
  • Microwave assistance : Reduces reaction time for SNAr reactions with aryl halides .

Q. How can ADMET predictions prioritize compounds for in vivo studies?

In silico tools (e.g., SwissADME) evaluate:

  • Lipinski’s rule compliance : MW < 500, LogP < 5.
  • CYP inhibition : Avoid compounds inhibiting CYP3A4/CYP2D6 (high attrition risk).
  • hERG liability : Medium-risk candidates (IC₅₀ > 1 µM) are preferred to avoid cardiotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.